molecular formula C7H5BrN2O4 B3283786 2-Amino-3-bromo-5-nitrobenzoic acid CAS No. 773108-00-2

2-Amino-3-bromo-5-nitrobenzoic acid

Cat. No. B3283786
CAS RN: 773108-00-2
M. Wt: 261.03 g/mol
InChI Key: MDXOSJZNEXCDOQ-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H5BrN2O4 . It falls within the class of benzoic acid derivatives and contains functional groups such as an amino group (NH2), a bromine atom (Br), and a nitro group (NO2) attached to the benzene ring. The compound’s systematic IUPAC name is 2-Amino-5-bromo-3-nitrobenzoic acid .


Synthesis Analysis

The synthetic methods for preparing 2-Amino-3-bromo-5-nitrobenzoic acid involve bromination and nitration reactions. One common approach is the bromination of 3-nitrobenzoic acid, followed by the introduction of an amino group. Detailed experimental procedures and conditions can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with substituents. The positions of the amino, bromo, and nitro groups are crucial for its properties and reactivity. Refer to the ChemSpider link for a visual representation of the 3D structure .

properties

IUPAC Name

2-amino-3-bromo-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXOSJZNEXCDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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